

Quantitative Data on Ilorasertib's Kinase Inhibition

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Compound Focus: Ilorasertib

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The following table summarizes the inhibitory profile of **Ilorasertib** (ABT-348) from preclinical and clinical studies, which forms the basis for its characterization as a VEGFR2 inhibitor [1] [2] [3].

Kinase Target	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (nM)	Clinical PD Marker / Observation
VEGFR2	2	5	Plasma PIGF increase; Hypertension [1] [3]
Aurora B	7	13 (Histone H3 phosphorylation)	Tumor pHH3 reduction [1]
VEGFR1	1	0.3	
FLT-3	1	2	
PDGFR-β	13	11	
Aurora A	120	189	

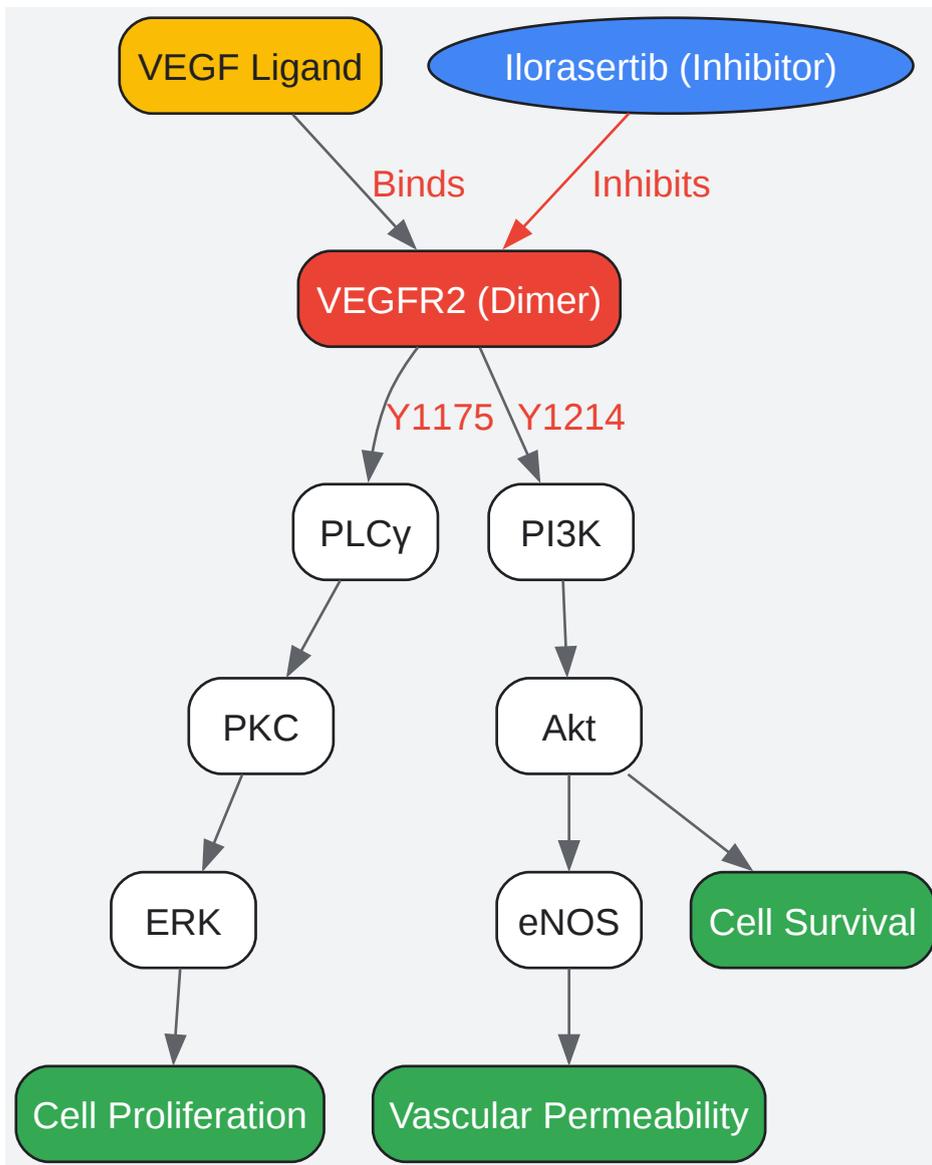
Experimental Protocols for VEGFR2 Engagement

The clinical validation of **Ilorasertib**'s VEGFR2 inhibition in the phase 1 trials was primarily conducted through specific, fit-for-purpose pharmacodynamic biomarkers [1].

- **Plasma Placental Growth Factor (PlGF) ELISA:** **PlGF**, a member of the VEGF family, is a well-established systemic biomarker for VEGFR pathway inhibition. Its levels increase as a compensatory feedback mechanism when VEGF signaling is blocked. Blood samples were collected from patients at multiple time points, and plasma concentrations of PlGF were quantified using a **commercial enzyme-linked immunosorbent assay (ELISA)**. A significant dose-dependent increase in plasma PlGF was observed, providing direct evidence of VEGFR pathway engagement in patients [1] [3].
- **Clinical Adverse Event Monitoring:** The onset of **hypertension** was monitored as a clinical biomarker. Hypertension is a mechanism-based, on-target side effect associated with VEGFR inhibition. The high frequency (34%) of this event in the trial population was considered part of the clinical pharmacodynamic profile confirming VEGFR2 engagement [1].

VEGFR2 Signaling and Ilorasertib's Role

The diagram below illustrates the key VEGFR2 signaling pathway that **Ilorasertib** inhibits. VEGFR2 is the primary mediator of VEGF-A-driven angiogenesis, and its inhibition disrupts multiple processes critical for tumor growth [4] [5] [6].



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Key Insights for Researchers

- **Differentiated Target Engagement:** A critical finding for drug development professionals is that **Ilorasertib** exhibits **maximal VEGFR2 inhibition at lower doses and systemic exposures than those required for robust Aurora B kinase inhibition** in tissue [1]. This means that in a clinical setting, the anti-angiogenic effects (VEGFR2) are likely to manifest before the anti-mitotic effects (Aurora B).
- **Clinical Activity:** The pharmacodynamic evidence of target engagement was supported by preliminary antitumor activity. In the solid tumor trial, two patients (one with basal cell carcinoma and one with adenocarcinoma of unknown primary) achieved **partial responses** [1]. Similarly, clinical

responses were observed in patients with acute myelogenous leukemia (AML) in the hematologic malignancies trial [3].

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